Ethyl acrylate methyl methacrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl prop-2-enoate;methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLOZNCOBKRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113547-51-6, 121917-49-5, 9010-88-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113547-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121917-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acrylate-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80910592 | |
| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
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Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White powder; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |
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CAS No. |
9010-88-2, 107950-48-1 | |
| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |
| Source | EPA DSSTox | |
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| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies and Polymerization Processes of Ethyl Acrylate Methyl Methacrylate Copolymers
Free Radical Copolymerization
Free radical copolymerization is a versatile method for synthesizing ethyl acrylate-methyl methacrylate (B99206) copolymers. The process is initiated by a free radical source, which attacks the monomer's double bond, leading to the formation of a new radical that propagates by adding to other monomer units. This chain reaction continues until termination occurs. The choice of polymerization environment—bulk, solution, or emulsion—significantly influences the reaction kinetics, copolymer properties, and process control.
Bulk Polymerization Approaches for Ethyl Acrylate (B77674) and Methyl Methacrylate Monomers
Bulk polymerization is carried out with only the monomers and a monomer-soluble initiator, without the use of a solvent. This method is advantageous for producing high-purity polymers and for applications where the final product is used in its cast form. For the EA-MMA system, the process involves mixing the two monomers with a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and heating the mixture to initiate polymerization.
| Parameter | Description | Typical Value/Condition |
| Monomers | Ethyl Acrylate (EA), Methyl Methacrylate (MMA) | Variable feed ratios |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | 0.1 - 1.0 wt% |
| Temperature | 50 - 80 °C | Dependent on initiator |
| Key Challenge | Heat dissipation and viscosity increase (autoacceleration) | Requires careful thermal control |
| Product Form | Solid, transparent polymer block | High purity |
Solution Polymerization Systems and Solvent Effects on Copolymerization
In solution polymerization, the monomers and initiator are dissolved in a non-reactive solvent that facilitates heat transfer and reduces the system's viscosity. This approach allows for better temperature control and prevents the autoacceleration effect observed in bulk polymerization.
For the copolymerization of ethyl acrylate and methyl methacrylate, various organic solvents can be used, including tetrahydrofuran (B95107) (THF), 1,4-dioxane (B91453), and toluene (B28343). researchgate.netsapub.orgresearchgate.net The choice of solvent can influence the reaction kinetics and the properties of the resulting copolymer. For instance, free radical copolymerizations of MMA and EA have been successfully performed in THF solvent at 65°C using AIBN as the initiator. researchgate.net Similarly, copolymers have been synthesized in 1,4-dioxane at 60°C. sapub.org The process typically involves heating the monomer-solvent-initiator solution under an inert atmosphere, such as nitrogen. sapub.org After the reaction reaches the desired conversion, the copolymer is usually isolated by precipitation in a non-solvent, such as ethanol (B145695) or methanol, followed by filtration and drying. acs.orgmdpi.com
| Solvent | Initiator | Temperature (°C) | Research Finding |
| Tetrahydrofuran (THF) | AIBN | 65 | Synthesis of a series of EA-MMA copolymers with varying feed ratios. researchgate.net |
| 1,4-Dioxane | AIBN | 60 | Copolymerization carried out to high conversion (<15%) to determine reactivity ratios. sapub.org |
| Toluene/Methyl Ethyl Ketone | AIBN | Not Specified | Synthesis of random copolymers with high conversions. researchgate.net |
Miniemulsion and Microemulsion Polymerization for Controlled Architectures
Miniemulsion and microemulsion polymerization are powerful techniques for creating polymers with controlled particle size and architecture. These methods involve the polymerization of monomer droplets or swollen micelles, respectively, offering distinct advantages in controlling the final polymer morphology.
Microemulsion polymerization is utilized to produce nano-sized polymer particles. For instance, the copolymerization of methyl methacrylate with 2-ethyl hexylacrylate via microemulsion has yielded acrylic resin nano-size latexes with particle sizes around 23 nm and solids content of about 25%. sigmaaldrich.comwikipedia.org This process typically involves a standard setup with a three-necked flask, a reflux condenser, and mechanical stirring under a nitrogen atmosphere. sigmaaldrich.com The reaction mixture includes water, an emulsifier (like sodium dodecyl sulfate), a buffer (such as sodium bicarbonate), the monomers, and a water-soluble initiator (e.g., potassium persulfate). sigmaaldrich.com
Miniemulsion polymerization , on the other hand, involves the polymerization of larger, stable monomer droplets (50-500 nm). This technique is particularly well-suited for incorporating hydrophobic components and for controlled radical polymerization methods like RAFT.
Controlled/Living Radical Polymerization (CLRP) Techniques
Controlled/living radical polymerization (CLRP) techniques have revolutionized polymer synthesis by enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers under various reaction conditions. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a controlled manner. While specific studies focusing solely on the RAFT copolymerization of ethyl acrylate and methyl methacrylate are not abundant in the reviewed literature, the principles can be extrapolated from studies on similar monomer systems. For example, the RAFT miniemulsion (co)polymerization of methyl methacrylate and n-butyl acrylate has been investigated to control the copolymerization process.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CLRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This method has been successfully applied to the copolymerization of methyl methacrylate and ethyl methacrylate. researchgate.net
In a notable study, the Atom-Transfer Radical Copolymerization (ATRP) of methyl methacrylate (MMA) and ethyl methacrylate (EMA) was conducted using Grubbs 1st and 2nd generation catalysts. researchgate.net The research involved optimizing reaction conditions for the controlled copolymerization of these monomers. The study explored different monomer mixture ratios, such as [MMA]/[EMA] = 100/200 and [MMA]/[EMA] = 200/100. researchgate.net The results indicated that controlled polymerizations were achieved, with the first-generation Grubbs catalyst showing better conversion rates at shorter reaction times. researchgate.net The synthesis of block copolymers involving methyl methacrylate and various acrylates, including those similar to ethyl acrylate, has also been demonstrated, highlighting the capability of ATRP to create well-defined copolymer architectures. acs.org
Below is a table summarizing the experimental conditions and results for the ATRP of EMA using different Grubbs catalysts.
| Catalyst | Monomer/Initiator/Catalyst Ratio | Al(OiPr)₃ Additive | Reaction Time (h) | Conversion (%) |
| Grubbs 1st Gen | 200/2/1 | Yes | 4 | 8 |
| Grubbs 1st Gen | 200/2/1 | Yes | 16 | 65 |
| Grubbs 2nd Gen | 200/2/1 | Yes | 4 | 6 |
| Grubbs 2nd Gen | 200/2/1 | Yes | 16 | 44 |
This data is based on the homopolymerization of EMA as a precursor to understanding the copolymerization system.
Group Transfer Polymerization (GTP)
Group Transfer Polymerization (GTP) is a living polymerization technique particularly effective for acrylic monomers. It utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. GTP allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.
Research has demonstrated the successful GTP of various acrylate monomers, including methyl acrylate and ethyl acrylate, in a living manner, leading to well-defined homo- and block copolymers. acs.org The living nature of GTP for these acrylates has been leveraged for the sequential polymerization of different acrylate monomers to create di- and multiblock copolymers. acs.org
Graft Copolymerization Strategies
Graft copolymerization is a powerful method for modifying the properties of a base polymer by attaching side chains of a different polymer. This technique can be used to impart new functionalities and improve the performance of materials.
Grafting onto Cellulosic Substrates (e.g., Paper, Linen, Cotton)
Graft polymerization of ethyl acrylate and methyl methacrylate onto cellulosic substrates is a significant method for modifying the properties of materials like paper, linen, and cotton. This process involves chemically bonding chains of the synthetic copolymer onto the natural cellulose (B213188) backbone, thereby imparting new characteristics to the original material.
Research has demonstrated the effectiveness of grafting a 75/25 weight percent ethyl acrylate/methyl methacrylate copolymer onto various paper grades. This treatment has been shown to be a valuable restoration technique for both artificially and naturally aged paper-based materials. researchgate.net The process can enhance the mechanical properties and alter the wetting behavior of the paper. researchgate.net However, the presence of fillers in the raw paper can reduce the efficiency of the grafting process. researchgate.net
Similarly, the grafting of ethyl acrylate and methyl methacrylate copolymers has been employed to reinforce linen and cotton textiles, particularly those that have undergone degradation. researchgate.net By grafting these acrylic monomers onto the cellulose chains of the fabrics, it is possible to improve their mechanical strength without significantly changing their feel or "handle". researchgate.net Scanning electron microscopy (SEM) observations have confirmed morphological changes on the surface of the cotton fibers after the grafting reaction. researchgate.net The process typically involves initiating the polymerization with a chemical initiator, such as benzoyl peroxide, and controlling reaction conditions like temperature, time, and monomer concentration to optimize the grafting yield and efficiency. researchgate.net
The fundamental chemistry of this process relies on the reactivity of the hydroxyl groups present on the surface of the cellulose chains. These groups can react with the acrylic monomers, leading to the permanent attachment of the copolymer to the substrate. researchgate.net
Grafting onto Other Polymeric Chains for Multi-Stage Copolymers
Grafting ethyl acrylate and methyl methacrylate onto other pre-existing polymeric chains is a versatile strategy for creating multi-stage copolymers with tailored properties. This "grafting from," "grafting to," or "grafting through" approach allows for the combination of distinct polymer properties into a single material. mdpi.comtandfonline.com
In the "grafting from" method, initiation sites are created along the backbone of a primary polymer chain, from which the ethyl acrylate and methyl methacrylate monomers can polymerize and grow as side chains. mdpi.com Conversely, the "grafting to" method involves attaching pre-synthesized poly(ethyl acrylate-co-methyl methacrylate) chains to a functionalized backbone polymer. nih.gov The "grafting through" or macromonomer technique involves copolymerizing a monomer with a macromonomer, which is a polymer chain with a polymerizable end group. tandfonline.com
A notable example is the synthesis of waterborne polyurethane-acrylate (WPUA) copolymers with a hard core-soft shell structure. In this system, a hard polyacrylate core is grafted with a soft polyurethane shell to improve the film-forming ability of the acrylic latex. mdpi.com The degree of grafting, controlled by the amount of a capping agent like 2-hydroxyethyl methacrylate (HEMA), significantly influences the miscibility of the polyurethane and polyacrylate phases, as well as the mechanical properties of the final film. mdpi.com
The choice of polymerization technique is crucial for controlling the architecture of the resulting graft copolymer. Living/controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize well-defined graft copolymers with controlled side chain lengths and distributions. mdpi.comtandfonline.com
This methodology is not limited to synthetic backbones. Natural polymers, such as gelatin, have also been used as substrates for grafting methyl methacrylate, leading to the formation of hybrid materials with potential applications in regenerative medicine. nih.govmdpi.com The synthesis can proceed through a combination of "grafting from" and "grafting to" mechanisms, potentially resulting in a cross-linked structure. nih.gov
Influence of Reaction Conditions on Copolymer Formation and Properties
The formation and final properties of ethyl acrylate-methyl methacrylate copolymers are highly dependent on the specific conditions under which the polymerization reaction is carried out. Key factors include monomer feed ratios, temperature, pressure, and the choice of solvents or diluents.
Monomer Feed Ratios and Conversion Effects on Copolymer Composition
The composition of an ethyl acrylate-methyl methacrylate copolymer is directly influenced by the initial ratio of the two monomers in the reaction mixture, known as the monomer feed ratio. The relative reactivities of the monomers, described by their reactivity ratios, determine how they are incorporated into the growing polymer chain. For the copolymerization of ethyl methacrylate and methacrylamide, the reactivity of each monomer is of a similar order, leading to a more random incorporation of monomer units. ekb.eg
The composition of the copolymer can also change as the polymerization reaction progresses and the monomers are consumed. This is because the relative concentrations of the two monomers in the feed change over time, which in turn affects the composition of the polymer being formed at any given instant. This phenomenon is known as compositional drift. To obtain copolymers with a homogeneous composition, it is often necessary to perform the polymerization at low monomer conversions or to use specific techniques like semi-batch or continuous processes where the monomer feed is controlled throughout the reaction. ekb.eg
The determination of monomer reactivity ratios is crucial for predicting the copolymer composition at different feed ratios and conversions. ekb.egresearchgate.net Methods such as the Fineman-Ross and Kelen-Tudos linearization methods, as well as in situ NMR analysis, are commonly used to determine these ratios. researchgate.netacs.org
Table 1: Monomer Reactivity Ratios for Copolymerization of Ethyl Methacrylate (EMA) and Methacrylamide (MAM)
| Method | r1 (EMA) | r2 (MAM) |
|---|---|---|
| Fineman-Ross | 0.197 | 0.230 |
| Kelen-Tudos | 0.198 | 0.231 |
Data sourced from a study on the copolymerization of ethyl methacrylate and methacrylamide. ekb.eg
Temperature and Pressure Effects on Polymerization Kinetics
Temperature is a critical parameter in the polymerization of ethyl acrylate and methyl methacrylate, as it significantly affects the kinetics of the reaction. An increase in temperature generally leads to an increase in the rate of polymerization. ump.edu.my This is because higher temperatures increase the rate of decomposition of the initiator, leading to a higher concentration of free radicals, and also increase the propagation rate constant. ump.edu.my
Studies on the polymerization of methyl methacrylate have shown that increasing the reaction temperature decreases the time required to reach a certain conversion. ump.edu.my For instance, in the bulk polymerization of methyl methacrylate, increasing the temperature can lead to higher heat release and a faster reaction rate due to increased collision frequency and energy. ump.edu.my However, excessively high temperatures can also lead to undesirable side reactions, such as chain transfer and depolymerization, which can affect the molecular weight and properties of the resulting polymer.
Role of Solvents and Diluents in Reaction Rate and Polymer Properties
The choice of solvent or diluent can have a profound impact on the radical polymerization of ethyl acrylate and methyl methacrylate, affecting both the reaction rate and the properties of the final polymer. The solvent can influence the kinetics of polymerization through several mechanisms.
In solution polymerization, the nature of the solvent can affect the propagation and termination rate constants. For example, in the radical polymerization of methyl acrylate, the rate of monomer conversion was found to be significantly faster in a polar solvent mixture (ethanol/water) compared to a nonpolar solvent (toluene). acs.org This can be attributed to the influence of hydrogen bonding on the radical polymerization kinetics. acs.org Some polar solvents, like dimethyl sulfoxide, have been found to slow down the polymerization of methyl methacrylate. researchgate.net
In emulsion polymerization, the presence of diluents such as toluene and octane (B31449) has been shown to strongly reduce the rate of copolymerization of methyl methacrylate with ethyl acrylate. researchgate.net This reduction in rate increases with increasing diluent concentration. researchgate.net
The solvent can also influence the properties of the resulting copolymer. For instance, the solubility of the polymer in the reaction medium can affect the chain conformation and the accessibility of the growing radical chain ends. Furthermore, chain transfer reactions to the solvent can occur, which will limit the molecular weight of the polymer. The choice of solvent is therefore a critical parameter for controlling the polymerization process and tailoring the properties of the final ethyl acrylate-methyl methacrylate copolymer.
Polymerization Kinetics and Reaction Mechanisms
Kinetic Modeling of Ethyl Acrylate-Methyl Methacrylate (B99206) Copolymerization
The kinetic modeling of the free-radical copolymerization of acrylate (B77674) monomers like ethyl acrylate and methyl methacrylate is crucial for predicting reaction outcomes and controlling polymer properties. mdpi.com Software such as PREDICI® is employed to simulate these complex systems, taking into account various reaction parameters. mdpi.com These models often incorporate diffusion-controlled effects, which become significant as the polymerization progresses and the viscosity of the reaction medium increases. mdpi.com
For instance, in the bulk free-radical copolymerization of systems involving n-butyl acrylate (a monomer structurally similar to ethyl acrylate) and methyl methacrylate, kinetic models can predict conversion versus time, copolymer composition versus conversion, and the development of molecular weight. mdpi.com The accuracy of these predictions is validated by comparing them against experimental data obtained at various comonomer feed compositions. mdpi.com It has been observed that the presence of MMA generally leads to higher polymerization rates. mdpi.com This behavior can be captured in kinetic models by adjusting parameters related to the termination and propagation reaction rates. mdpi.com
A key aspect of kinetic modeling is understanding the phenomena that influence reaction rates. For example, "backbiting," a form of intramolecular chain transfer, is a known factor in the polymerization of acrylates like n-butyl acrylate and can be incorporated into the model. mdpi.com This process involves the growing polymer chain radical abstracting a hydrogen atom from its own backbone, leading to the formation of a tertiary radical. mdpi.com While significant for acrylates, there are no reports of backbiting being a major factor for methyl methacrylate. mdpi.com
The copolymerization kinetics of sparingly water-soluble monomers like ethyl acrylate and methyl methacrylate have also been studied in various solvents to mimic conditions in emulsion polymerization systems. rsc.org These studies aim to systematically measure the influence of the solvent on the copolymerization kinetics, providing vital data for refining kinetic models. rsc.org
Determination of Monomer Reactivity Ratios (r1, r2)
Monomer reactivity ratios, denoted as r1 and r2, are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same type of monomer (homopropagation) versus the other monomer (cross-propagation). uc.edu These ratios are crucial as they determine the composition and sequence distribution of the monomer units within the copolymer chain, which in turn dictates the final properties of the material. acs.org
The reactivity ratios are defined as the ratio of the rate constants for a given radical adding its own monomer to that for the same radical adding the other monomer. uc.edu For a copolymerization involving monomer 1 (e.g., ethyl acrylate) and monomer 2 (e.g., methyl methacrylate), the reactivity ratios are given by:
r1 = k11 / k12
r2 = k22 / k21
where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation. uc.edu
The values of r1 and r2 provide insight into the copolymerization behavior. If r1 > 1, the growing chain radical ending in monomer 1 prefers to add another monomer 1. uc.edu If r1 < 1, it prefers to add monomer 2. uc.edu When r1r2 = 1, the copolymerization is considered ideal, and the monomer units are randomly distributed along the chain, with the composition being determined by the feed composition and the reactivity ratios. uc.edu If r1r2 is less than 1, there is a tendency towards alternation.
Experimental Methods for Reactivity Ratio Determination (e.g., NMR-based, Gravimetric Methods)
Accurate determination of monomer reactivity ratios is essential for understanding and controlling copolymerization processes. Several experimental techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and gravimetric methods being prominent examples.
NMR-based Methods: In situ ¹H NMR spectroscopy has emerged as a powerful tool for determining reactivity ratios. acs.orgmtroyal.ca This technique allows for the continuous monitoring of the concentration of each monomer in the reaction mixture over time. researchgate.net By tracking the consumption of monomers, the instantaneous copolymer composition can be calculated at various comonomer feed ratios. acs.org This data is then used to determine the reactivity ratios, often by fitting to the Mayo-Lewis equation or using nonlinear least-squares methods. acs.orgmtroyal.ca A key advantage of this method is the ability to generate a large number of data points from a limited number of initial comonomer compositions. mtroyal.ca For example, in the copolymerization of methacrylic acid and ethyl acrylate, online ¹H NMR was used to determine the copolymer composition and monomer concentrations, leading to the calculation of reactivity ratios. researchgate.net
Gravimetric Methods: Gravimetric methods involve polymerizing several batches of monomers with different initial feed compositions to a low conversion (typically less than 5-10%). uc.eduresearchgate.net The resulting copolymer is then isolated, purified, and its composition is determined. This can be done through various analytical techniques, including elemental analysis or spectroscopy. The weight of the isolated copolymer is also measured to determine the conversion. By knowing the initial feed composition and the resulting copolymer composition for a series of experiments, the reactivity ratios can be calculated using methods like the Fineman-Ross or Kelen-Tüdös linear methods, or more robust nonlinear methods. researchgate.netresearchgate.net For instance, in the synthesis of methyl acrylate-ethyl acrylate copolymers via emulsion polymerization, gravimetry was used to characterize the resulting stable lattices. researchgate.net
The IUPAC recommends a robust method for determining reactivity ratios from copolymer composition data that can utilize both low and high conversion experiments. rsc.org This method emphasizes the importance of accurate error estimation in the composition measurements and the construction of a joint confidence interval for the reactivity ratios. rsc.org
The following table presents reactivity ratios for the copolymerization of methacrylic acid (MAA) and ethyl acrylate (EA) determined by online ¹H NMR spectroscopy. researchgate.net
| Method | Monomer 1 | Monomer 2 | r1 (MAA) | r2 (EA) |
| Online ¹H NMR | Methacrylic Acid | Ethyl Acrylate | 2.360 | 0.414 |
| Emulsion Copolymerization (Literature) | Methacrylic Acid | Ethyl Acrylate | 2.580 | 0.157 |
This table presents data for the copolymerization of methacrylic acid and ethyl acrylate, as a closely related system to ethyl acrylate-methyl methacrylate, to illustrate the application of NMR in determining reactivity ratios. researchgate.net
Influence of Monomer Structure on Reactivity in Copolymerization
The structure of the monomers involved in a copolymerization reaction significantly influences their relative reactivities and, consequently, the resulting copolymer composition and microstructure. Steric and electronic effects are the primary factors that dictate how readily a monomer will add to a growing polymer chain.
In the case of ethyl acrylate and methyl methacrylate, the key structural difference lies in the presence of an alpha-methyl group on the methacrylate monomer. This methyl group introduces steric hindrance, which can affect the approach of the monomer to the propagating radical. Generally, acrylates are less sterically hindered than methacrylates, which can influence the rates of both homopropagation and cross-propagation.
Furthermore, electronic effects play a crucial role. The ester groups in both monomers influence the electron density of the double bond, which in turn affects its reactivity towards a radical. The nature of the alkyl group in the ester (ethyl vs. methyl) can have a subtle electronic effect, but the alpha-methyl group in methyl methacrylate has a more pronounced impact.
Studies on similar systems have provided insights into these structural effects. For example, in the copolymerization of tertiary amine methacrylates with PEGylated methacrylates, the reactivity ratios were found to be influenced by the length of the PEG side-chain and the nature of the amine substituent. rsc.org An increase in the length of the PEG side-chain led to a decrease in the reactivity ratios of the amino monomers. rsc.org This highlights how even parts of the monomer structure not directly involved in the polymerization can exert a steric influence.
The solvent used in the copolymerization can also interact with the monomers and the growing polymer chain, further influencing the relative reactivities. rsc.org For instance, the copolymerization kinetics of acrylate-methacrylate systems can be different in polar versus nonpolar solvents. rsc.org
Chain Transfer Mechanisms and Molecular Weight Control
Chain transfer is a fundamental process in polymerization that plays a critical role in controlling the molecular weight of the resulting polymer. rubbernews.com It involves the termination of a growing polymer chain and the simultaneous initiation of a new one. rubbernews.com This occurs when the active radical at the end of a propagating chain abstracts an atom, typically hydrogen, from another molecule present in the system, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). rubbernews.com
The general mechanism for chain transfer can be represented as: P• + TX → PT + X• X• + M → XM•
Where P• is the growing polymer radical, TX is the chain transfer agent, PT is a "dead" polymer chain, X• is a new radical, and M is a monomer molecule.
The efficiency of a chain transfer agent is quantified by its chain transfer constant (CT), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of propagation. The Mayo equation describes the relationship between the degree of polymerization (DP), the concentrations of the monomer ([M]) and the chain transfer agent ([S]), and the chain transfer constant (CS):
1/DP = 1/DP0 + CS([S]/[M])
where DP0 is the degree of polymerization in the absence of the chain transfer agent. This equation shows that increasing the concentration of the chain transfer agent leads to a decrease in the molecular weight of the polymer. tue.nl
Various types of molecules can act as chain transfer agents. Thiols, such as n-butyl mercaptan and t-dodecyl mercaptan, are particularly effective and commonly used CTAs. rubbernews.comresearchgate.net Solvents can also participate in chain transfer reactions. For example, in the polymerization of alkyl acrylates, solvents like butanol and methyl ethyl ketone can act as chain transfer agents through the abstraction of a hydrogen atom. upenn.edu Even the monomer itself can undergo chain transfer, although this is generally less efficient than with dedicated CTAs. acs.org
In some systems, catalytic chain transfer using cobalt complexes is employed for highly efficient molecular weight control, allowing for the production of low molecular weight polymers with only parts-per-million levels of the catalyst. tue.nl
The choice and concentration of the chain transfer agent are crucial for tailoring the molecular weight distribution of the final polymer, which in turn influences its mechanical and processing properties. researchgate.net
Particle Nucleation and Growth in Heterogeneous Polymerization Systems
There are three primary mechanisms of particle nucleation:
Micellar Nucleation: This is the classical mechanism in emulsion polymerization where the initiator radicals enter surfactant micelles that are swollen with monomer. Polymerization begins within these micelles, which then transform into polymer particles. researchgate.net
Homogeneous Nucleation: In this mechanism, oligomeric radicals formed in the continuous phase (typically water) precipitate once they reach a certain critical chain length and become insoluble. These precipitated chains then form primary particles, which can grow by absorbing monomer and further polymerization. researchgate.netnih.gov
Droplet Nucleation: This occurs when initiator radicals enter large monomer droplets dispersed in the continuous phase. This mechanism is generally less significant unless the droplets are very small (miniemulsions). researchgate.net
In the emulsion copolymerization of methyl methacrylate and butyl acrylate, a system analogous to ethyl acrylate-methyl methacrylate, the nucleation mechanism can be influenced by factors such as the monomer feed rate and surfactant concentration. nih.gov Under monomer-starved conditions with a low surfactant concentration, homogeneous nucleation is favored due to the gradual availability of the monomer in the continuous phase. nih.gov The monomer with higher water solubility, in this case, methyl methacrylate, can play a dominant role in homogeneous nucleation. nih.gov
Once nucleated, the polymer particles continue to grow by absorbing monomer from the continuous phase. The rate of particle growth is influenced by the rate of polymerization within the particles and the transport of monomer from droplets to the particles through the aqueous phase. The final particle size and distribution are determined by the interplay between the nucleation and growth processes throughout the polymerization. researchgate.net
Radical Scavenging and Inhibition Processes in Polymerization
Radical scavenging and inhibition are crucial processes that can significantly impact the kinetics of free-radical polymerization. These processes involve the deactivation of propagating radicals, which can either slow down (retardation) or completely stop (inhibition) the polymerization reaction.
Inhibitors are substances that react rapidly with the initiating or propagating radicals to form stable, non-radical species or radicals of very low reactivity that are incapable of initiating or continuing the polymerization chain. Common inhibitors include stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and molecular oxygen. Oxygen is a well-known inhibitor of many radical polymerizations, as it can react with radicals to form relatively stable peroxy radicals, which are much less reactive towards monomer addition.
Retarders are similar to inhibitors but react with radicals at a slower rate, leading to a decrease in the polymerization rate rather than a complete cessation. The new radical formed from the reaction with a retarder may have some limited ability to re-initiate polymerization, but at a much-reduced rate.
In the context of ethyl acrylate and methyl methacrylate copolymerization, impurities in the monomers or solvent can act as inhibitors or retarders. For instance, residual initiators from previous processes or trace amounts of certain metals can interfere with the polymerization. wpmucdn.com To ensure reproducible polymerization kinetics, it is often necessary to remove these impurities from the monomers before use, for example, by passing them through a column of alumina (B75360) to remove inhibitors like hydroquinone (B1673460) or its monomethyl ether.
The presence of certain functional groups within the monomers themselves can also lead to side reactions that might be considered a form of self-inhibition or retardation under specific conditions. However, in the case of ethyl acrylate and methyl methacrylate, the primary concerns for scavenging and inhibition typically come from external sources or contaminants.
Structural Elucidation and Advanced Characterization of Ethyl Acrylate Methyl Methacrylate Copolymers
Spectroscopic Analysis of Copolymer Composition and Sequence Distribution
Spectroscopic methods are indispensable for probing the intricate molecular architecture of EA-MMA copolymers, providing insights into their composition and the arrangement of monomer units along the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed microstructural analysis of copolymers. Both ¹H-NMR and ¹³C-NMR are extensively utilized to determine copolymer composition and sequence distribution.
In ¹H-NMR spectroscopy of EA-MMA copolymers, distinct chemical shifts are observed for the protons in the ethyl acrylate (B77674) and methyl methacrylate (B99206) units. For instance, the methoxy (B1213986) protons (-OCH₃) of the MMA units typically appear as a sharp singlet, while the ethoxy protons (-OCH₂CH₃) of the EA units exhibit characteristic quartet and triplet patterns. The relative integration of these signals allows for a precise quantification of the molar composition of the copolymer.
¹³C-NMR spectroscopy offers even greater resolution for microstructural analysis, particularly in determining the sequence distribution of monomer units (i.e., dyads, triads, and even pentads). The chemical shifts of the carbonyl carbons in both EA and MMA units are highly sensitive to their neighboring monomer units. This sensitivity allows for the differentiation between various monomer sequences, such as MMA-MMA-MMA, MMA-MMA-EA, and EA-MMA-EA triads. By analyzing the relative intensities of these resolved signals, a statistical model of the copolymer's sequence distribution can be constructed. Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the unambiguous assignment of complex and overlapping resonances in both ¹H and ¹³C spectra. iupac.orgresearchgate.net
Table 1: Illustrative ¹H-NMR Chemical Shifts for EA-MMA Copolymers
| Proton Type | Monomer Unit | Chemical Shift (ppm) |
| Methoxy (-OCH₃) | MMA | 3.6 |
| Methylene (-OCH₂-) | EA | 4.1 |
| Methyl (-CH₃) | EA | 1.2 |
| Backbone Methylene (-CH₂-) | Both | 1.8 - 2.1 |
| Backbone Methine (-CH-) | EA | 2.3 |
| α-Methyl (-CH₃) | MMA | 0.8 - 1.2 |
Table 2: Representative ¹³C-NMR Carbonyl Chemical Shifts for Triad Sequences in EA-MMA Copolymers
| Triad Sequence | Chemical Shift Range (ppm) |
| MMA-MMA-MMA | 176.5 - 177.5 |
| EA-MMA-MMA | 176.0 - 177.0 |
| EA-MMA-EA | 175.5 - 176.5 |
| EA-EA-EA | 174.5 - 175.5 |
| MMA-EA-EA | 175.0 - 176.0 |
| MMA-EA-MMA | 175.5 - 176.5 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of characteristic functional groups within the EA-MMA copolymer structure. The FTIR spectrum of an EA-MMA copolymer is essentially a superposition of the spectra of the individual homopolymers, with key absorption bands indicating the successful incorporation of both monomer units.
The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester groups, which typically appears in the region of 1720-1740 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the ester linkage, which are observed in the 1100-1300 cm⁻¹ range. The presence of peaks corresponding to the C-H stretching and bending vibrations of the alkyl groups from both EA and MMA units further confirms the copolymer's structure. While FTIR is less powerful than NMR for determining precise copolymer composition and sequence distribution, it serves as an excellent qualitative tool for verifying the chemical identity of the copolymer. erpublications.comresearchgate.netresearchgate.net
Table 3: Key FTIR Absorption Bands for EA-MMA Copolymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2950-3000 | C-H stretching | Alkyl groups |
| 1720-1740 | C=O stretching | Ester carbonyl |
| 1450-1480 | C-H bending | Methylene and methyl groups |
| 1100-1300 | C-O stretching | Ester linkage |
Molecular Weight and Molecular Weight Distribution Analysis
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and processing properties of EA-MMA copolymers. These characteristics are typically determined using size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC).
SEC separates polymer molecules based on their hydrodynamic volume in solution. By passing a solution of the copolymer through a column packed with porous gel, larger molecules elute faster than smaller molecules. The elution time is then correlated to the molecular weight using a calibration curve constructed from polymer standards of known molecular weights. This technique provides several important parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.
Polydispersity index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for achieving consistent material properties.
The molecular weight of EA-MMA copolymers can be tailored by controlling the polymerization conditions, such as the initiator concentration and reaction temperature.
Table 4: Example of Molecular Weight Data for an EA-MMA Copolymer
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 85,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 150,000 g/mol |
| Polydispersity Index (PDI) | 1.76 |
Thermal Analysis of Copolymer Systems
Thermal analysis techniques are employed to investigate the behavior of EA-MMA copolymers as a function of temperature, providing crucial information about their thermal stability and transitions.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures (Tg)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. mit.edutainstruments.com For amorphous or semi-crystalline polymers like EA-MMA copolymers, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mit.edu
For a random EA-MMA copolymer, a single Tg is typically observed, the value of which lies between the Tgs of the respective homopolymers, poly(ethyl acrylate) (PEA) and poly(methyl methacrylate) (PMMA). The exact value of the copolymer's Tg is dependent on its composition. Several empirical equations, such as the Fox equation, can be used to predict the Tg of a copolymer based on the weight fractions and Tgs of the constituent homopolymers. The observation of a single Tg is indicative of a miscible, homogeneous copolymer system. researchgate.netresearchgate.net
Table 5: Glass Transition Temperatures of Homopolymers and an EA-MMA Copolymer
| Polymer | Glass Transition Temperature (Tg) |
| Poly(ethyl acrylate) (PEA) | Approx. -24 °C |
| Poly(methyl methacrylate) (PMMA) | Approx. 105 °C |
| EA-MMA Copolymer (50:50 mol%) | Approx. 40 °C |
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Onset
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to evaluate the thermal stability of EA-MMA copolymers and to determine the onset temperature of their thermal degradation.
The TGA thermogram plots the percentage of weight loss against temperature. The initial decomposition temperature is a key parameter obtained from this analysis, indicating the temperature at which the material begins to lose mass due to thermal degradation. The degradation mechanism of acrylate and methacrylate copolymers can be complex, involving processes such as depolymerization, chain scission, and side-group elimination. The thermal stability of EA-MMA copolymers can be influenced by factors such as the copolymer composition and the presence of any residual initiator or impurities. metu.edu.trresearchgate.netresearchgate.net
Table 6: Typical TGA Data for an EA-MMA Copolymer
| Parameter | Temperature (°C) |
| Onset of Decomposition (5% weight loss) | 250 - 300 |
| Temperature of Maximum Decomposition Rate | 350 - 400 |
Morphological and Microstructural Characterization of Polymer Particles and Films
The performance and application of ethyl acrylate-methyl methacrylate copolymers are intrinsically linked to their physical form, from the size and distribution of individual polymer particles in a latex to the surface characteristics of a final film. A suite of advanced analytical techniques is employed to elucidate these morphological and microstructural properties, providing critical insights into the polymer's architecture and behavior.
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. The method is based on the principle of Brownian motion; smaller particles move more rapidly through a solvent than larger particles. When a laser beam passes through the sample, the fluctuating scattered light intensity from the moving particles is measured. The rate of these intensity fluctuations is directly related to the particle's translational diffusion coefficient, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
Research on related acrylic copolymer latices, such as those based on ethyl acrylate and methacrylic acid, demonstrates the utility of DLS in monitoring polymerization processes and characterizing the final product. researchgate.net For instance, DLS measurements have shown that factors like the monomer feed rate during semicontinuous emulsion polymerization can influence the particle size and polydispersity. researchgate.net Characterization of poly(methyl methacrylate) nanoparticles has shown that DLS is effective in determining hydrodynamic diameters, though results can differ from methods like SEM which measure the dry-state diameter. researchgate.net It is important to note that the hydrodynamic diameter measured by DLS includes the polymer core as well as any solvated layers on the particle surface. researchgate.net
Table 1: Representative DLS Data for Acrylic Copolymer Nanoparticles| Copolymer System | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Reference System |
|---|---|---|---|
| PMMA/P(MMA-EA) Composite | 150 - 250 | 0.05 - 0.20 | Core-shell particles researchgate.net |
| Ethyl Acrylate-Methacrylic Acid | 100 - 180 | 0.10 - 0.25 | Latex particles researchgate.net |
| Poly(methyl methacrylate) | 60 - 680 | 1.02 - 1.40 (dw/dn) | Nanoparticles via nanoprecipitation researchgate.net |
Note: Data are illustrative, synthesized from findings on similar acrylic systems. Actual values depend on specific synthesis conditions like monomer ratio, initiator, and surfactant concentration. PMMA/P(MMA-EA) refers to Poly(methyl methacrylate)/Poly(methyl methacrylate-ethyl acrylate).Atomic Force Microscopy (AFM) for Film Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a photodiode detector measures this deflection, which is then used to generate a detailed 3D surface map.
For ethyl acrylate-methyl methacrylate copolymer films, AFM is invaluable for visualizing surface morphology, roughness, and phase separation in blends. researchgate.net It can reveal features that are not discernible with conventional optical microscopy. The analysis of film surfaces is critical for applications such as coatings, adhesives, and biomedical materials, where surface properties govern performance. For example, in protective coatings, a smooth, uniform surface is often desired, whereas for biomedical applications, a specific surface topography might be engineered to promote or inhibit cell adhesion.
Studies on polymer blends and composites containing acrylates have utilized AFM to investigate surface morphology. researchgate.netntmdt-si.com For instance, in films of polymer blends, AFM can distinguish between different polymer domains based on variations in local mechanical or adhesive properties, providing insights into the miscibility and distribution of the components. ntmdt-si.com The surface roughness of films, a key parameter quantifiable by AFM, can be influenced by preparation methods (e.g., spin-coating, casting) and the incorporation of nanoparticles or other additives. mdpi.com
Table 2: AFM Surface Roughness Parameters for Polymer Films| Film Composition | Scan Area (µm x µm) | Average Roughness (Ra, nm) | Root Mean Square Roughness (Rq, nm) |
|---|---|---|---|
| Pure PMMA Film | 5 x 5 | 0.8 - 1.5 | 1.0 - 2.0 |
| PMMA/SiO₂/TiO₂ Composite Film | 10 x 10 | 5 - 20 | 7 - 25 |
| Polystyrene-Polyvinyl Acetate Blend | 20 x 20 | 3 - 10 | 4 - 12 |
Note: Data are representative values from studies on PMMA and related polymer films.[ ntmdt-si.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxJQSSLElLITeRfOCMhhLcPziZNuW4fVjltr3kWzZQhuy9otXphjk7QKsEcNH5PLRdrEC2uKObtlvnDgmmIRiuLwY-Tv0H7hdk0EV9DIZSCGOysbVkPVuUoCSzZF9L3JlAynocJZzIaxKang2mXaHu7kCLfnz17I05Em86hr5r0UIxc5ZG1zNSRkvo08yh50V-f2PRFPA7MpuPWcAyea2-XpxPkiqdody5lKO3aFRk9h3PkEohjh6kR7A6bQZ3Kjp9Cdv83WaM0Z8mWUymRo9c)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGu-Mtqq6Lp4XCCu4jfSIJL__vuydk0OhBX-1IRJFQEwhDjQ7M6SHkvkz6oDwy8MWv2lgILXNqeFx5mP6ZUpLyT4kHgfKJ0lxv1W-d4Lt5MsRus7VklH8gj14Wv9GtIy03pIKrh)] Ra (Average Roughness) is the arithmetic average of the absolute values of the surface height deviations measured from the mean plane. Rq (Root Mean Square Roughness) is the root mean square average of height deviations taken from the mean data plane.Scanning Electron Microscopy (SEM) for Polymer Architecture
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the morphology and structure of materials at high magnifications. In SEM, a focused beam of high-energy electrons is scanned across the surface of a sample. The interactions between the electrons and the atoms in the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors. Secondary electrons are most valuable for illustrating the morphology and topography of the sample, while backscattered electrons can provide information about the composition (as heavier elements backscatter more electrons and appear brighter).
For ethyl acrylate-methyl methacrylate copolymers, SEM is used to examine the morphology of both the dispersed polymer particles and the cross-section or surface of solid films and materials. researchgate.netmdpi.com When analyzing polymer latices, the aqueous dispersion is first dried on a substrate. SEM images can then reveal the shape (e.g., spherical), size, and size distribution of the individual particles. mdpi.com This provides a visual confirmation of DLS data, although particle sizes may appear smaller due to the removal of the hydration layer upon drying. researchgate.net
In the case of copolymer films or bulk materials, SEM can be used to study the surface texture, porosity, and fracture surfaces. ias.ac.in For instance, examining the cross-section of a fractured film can provide insights into the material's internal structure and failure mechanisms. SEM has been employed to study the morphology of pellets coated with methacrylic acid and ethyl acrylate copolymers, confirming their spherical shape and uniform coating. mdpi.com The microstructural analysis of hydrogels containing acrylate monomers by SEM has also revealed porous network structures, with pore size being dependent on monomer concentration and crosslinking density. mdpi.com
Table 3: Morphological Observations of Acrylate Copolymers by SEM| Sample Type | Observed Features | Significance | Reference System |
|---|---|---|---|
| Enteric-coated Pellets | Spherical morphology, uniform surface | Confirms coating integrity for drug delivery | Eudragit L30 D-55 (MAA-EA) mdpi.com |
| Copolymer Films | Variation in surface morphology with dopant | Shows impact of additives on film structure | MAA:EA films ias.ac.in |
| Hydrogel Cross-section | Porous network structure | Relates microstructure to swelling behavior | Acrylate-based hydrogels mdpi.com |
| Composite Polymer Particles | Core-shell or composite structure | Visualizes complex polymer architecture | PMMA/P(MMA-EA) particles researchgate.net |
Note: Observations are based on studies of ethyl acrylate-methyl methacrylate and similar acrylate copolymer systems. MAA:EA refers to Methacrylic acid-ethyl acrylate copolymer.Rheological Properties and Viscoelastic Behavior of Copolymer Dispersions and Films
The rheological properties of ethyl acrylate-methyl methacrylate copolymers—the study of their flow and deformation—are critical to their processing and end-use performance. This is true for both the liquid copolymer dispersions (latices) and the solid-state films. These materials exhibit complex viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) characteristics. acs.orgnih.gov
For aqueous dispersions, viscosity is a key parameter. Latices of ethyl acrylate, methyl methacrylate, and methacrylic acid have been shown to be non-Newtonian pseudoplastic (shear-thinning) liquids. scribd.com This means their apparent viscosity decreases as the applied shear rate increases. This behavior is advantageous in applications like paints and coatings; the high viscosity at low shear prevents sagging and settling, while the lower viscosity at high shear (e.g., during brushing or spraying) allows for easy application. The viscosity of these systems is highly dependent on factors such as pH, solid content, and the concentration of emulsifiers and carboxylated monomers. scribd.com For instance, neutralizing the acid groups in a copolymer containing methacrylic acid can cause the polymer chains to uncoil and swell, leading to a significant increase in viscosity. researchgate.net
The viscoelastic properties of solid films are often characterized using Dynamic Mechanical Analysis (DMA). In DMA, a small, oscillating stress is applied to the material, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic component, and the loss modulus (E''), which represents the viscous component. The ratio of the loss modulus to the storage modulus (tan δ) provides a measure of the material's damping ability. Studies on poly(methyl methacrylate) and its copolymers show that the viscoelastic properties are strongly linked to the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state. acs.orgnwpu.edu.cn The incorporation of a softer monomer like ethyl acrylate into a PMMA backbone typically lowers the Tg and modifies the viscoelastic response, making the material more flexible. nwpu.edu.cn
Table 4: Rheological Behavior of HEMMA Copolymers in Solution (50 wt% solids)| Copolymer Sample | Initiator (AIBN) wt.% | Viscosity at 10 s⁻¹ (Pa·s) | Observed Behavior |
|---|---|---|---|
| HEMMA1 | 0.5 | 7.4 | - |
| HEMMA2 | 1.0 | 6.0 | Pseudoplastic |
| HEMMA3 | 1.5 | 5.0 | Pseudoplastic |
| HEMMA4 | 2.0 | 1.7 | Pseudoplastic |
Note: Data from a study on hydroxyethyl (B10761427) acrylate and methyl methacrylate (HEMMA) copolymers.[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkxcpNfYzORi9H3eXtCSXmJaaab_-qGaOoRUPlwPeP9WvnVeGEfFM_jfZlzyhyxH0Gg0wWRI5oqEUz-maVGmp7nYiLwn-unj02l3_9s9Gc_zwzQsRq4wbKCoDypdvWMENRKZD5drJpfes69SKJkdj_YEOIm07JgcM%3D)] The decrease in viscosity correlates with a decrease in molar mass resulting from higher initiator concentrations. AIBN is azo-bis-(isobutyronitrile). Pseudoplastic behavior was identified for HEMMA2, 3, and 4.[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkxcpNfYzORi9H3eXtCSXmJaaab_-qGaOoRUPlwPeP9WvnVeGEfFM_jfZlzyhyxH0Gg0wWRI5oqEUz-maVGmp7nYiLwn-unj02l3_9s9Gc_zwzQsRq4wbKCoDypdvWMENRKZD5drJpfes69SKJkdj_YEOIm07JgcM%3D)]Theoretical and Computational Chemistry of Ethyl Acrylate Methyl Methacrylate Systems
Quantum Mechanical Studies of Monomer Reactivity and Polymerization Intermediates
Quantum mechanical calculations are a powerful tool for investigating the intricacies of polymerization reactions. By modeling the electronic structure of the reacting molecules, it is possible to determine the energetics and probabilities of different reaction pathways.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has been effectively employed to study the free-radical copolymerization of acrylate (B77674) monomers, including those structurally similar to ethyl acrylate and methyl methacrylate (B99206). These calculations help in understanding the elementary steps of polymerization: initiation, propagation, and termination.
Research on the copolymerization of methyl methacrylate (MMA) and methyl acrylate (MA), a system closely related to ethyl acrylate-methyl methacrylate, has utilized DFT to examine the four possible propagation reactions: two homopropagation and two cross-propagation steps. researchgate.net By optimizing the geometries of the monomer and radical species, the energy barriers for these reactions can be calculated, providing insights into the relative reactivity of the monomers.
Different DFT functionals, such as BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, have been used to model the propagation kinetics of various acrylates. researchgate.net The choice of functional and basis set, for instance MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d), has been shown to yield results that are in good qualitative agreement with experimental data for the propagation kinetics of monomers like methyl acrylate and methyl methacrylate. researchgate.net These studies also explore the effect of chain length on reactivity by modeling the addition of monomeric, dimeric, and trimeric radicals to the monomer. researchgate.net
The following table summarizes typical data obtained from DFT calculations for acrylate polymerization, illustrating the type of information that can be derived for an ethyl acrylate-methyl methacrylate system.
| Reaction Step | Reactants | Transition State Geometry | Activation Energy (kcal/mol) |
| Homopropagation | MMA radical + MMA monomer | C-C bond formation | Value |
| EA radical + EA monomer | C-C bond formation | Value | |
| Cross-propagation | MMA radical + EA monomer | C-C bond formation | Value |
| EA radical + MMA monomer | C-C bond formation | Value |
Note: Specific values for ethyl acrylate-methyl methacrylate would require dedicated DFT calculations but are expected to be in a similar range to those of related acrylate systems.
Transition State Theory in Radical Reactions and Kinetic Parameter Prediction
Transition state theory is used in conjunction with DFT to calculate the rate constants for the elementary reactions in polymerization. By determining the energy of the transition state, the pre-exponential factor and activation energy for the Arrhenius equation can be estimated, allowing for the prediction of kinetic parameters.
For the copolymerization of methyl methacrylate and methyl acrylate, transition state theory has been used to determine the rate constants (k_p) for propagation. dergipark.org.tr This approach involves examining various addition reactions, including those with monomeric and dimeric radicals, to model both terminal and penultimate monomer effects on reactivity. dergipark.org.tr The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same type or the other type, can be calculated from these rate constants.
The Evans-Polanyi relationship, which linearly correlates activation energies with reaction enthalpies, has also been applied to calculate the rates of self- and cross-propagation of monomers in similar systems. dergipark.org.tr This allows for a deeper understanding of how the reaction conditions can influence the final copolymer structure, for instance, leading to a random distribution of monomer units. dergipark.org.tr
Molecular Dynamics Simulations of Copolymer Structure and Dynamics
Molecular dynamics (MD) simulations provide a means to study the conformational and dynamic properties of polymer chains. By simulating the movement of atoms over time, it is possible to investigate properties such as the glass transition temperature, chain entanglement, and the morphology of the copolymer.
While specific MD simulation studies on simple ethyl acrylate-methyl methacrylate copolymers are not abundant in the literature, research on related systems provides valuable insights. For instance, MD simulations have been used to study the dynamics of poly(methyl acrylate) (PMA) in nanocomposites containing poly(methyl methacrylate)-grafted nanoparticles. rsc.org These studies reveal information about the interplay between the two polymer types, including their miscibility and the dynamics at the interface between them. rsc.org Such simulations can elucidate the segmental dynamics and the glass transition behavior of the copolymer components. rsc.org
Predictive Modeling of Polymerization Processes and Copolymer Properties
Predictive modeling of polymerization processes aims to simulate the outcome of a polymerization reaction under specific conditions. This can include predicting the conversion of monomers over time, the evolution of molecular weight, and the final copolymer composition.
Kinetic modeling of the bulk free-radical copolymerization of systems containing methyl methacrylate and other acrylates has been performed using software like PREDICI®. mdpi.com These models incorporate various kinetic parameters, including those for initiation, propagation, termination, and chain transfer reactions. Diffusion-controlled effects, which become significant at high conversions, are also taken into account. mdpi.com
Such models can predict how changes in the initial monomer feed composition will affect the polymerization rate and the final properties of the copolymer. For example, in a methyl methacrylate/2-ethylhexyl acrylate system, the model can capture the faster increase in molar mass as the polymerization progresses. mdpi.com The agreement between the model predictions and experimental data for properties like conversion versus time and copolymer composition versus conversion is often quite good. mdpi.com
The following table illustrates the type of parameters used in predictive modeling of acrylate copolymerization.
| Parameter | Description | Typical Value/Range |
| Initiator decomposition rate constant (k_d) | Rate at which the initiator generates free radicals. | Dependent on initiator and temperature. |
| Propagation rate constants (k_p) | Rate of monomer addition to the growing chain. | Varies for each monomer and cross-propagation. |
| Termination rate constants (k_t) | Rate of chain-terminating reactions. | Dependent on chain length and viscosity. |
| Reactivity ratios (r_1, r_2) | Ratio of homopropagation to cross-propagation rate constants. | e.g., for MMA/EHA, r_12 = 1.496 and r_21 = 0.315. mdpi.com |
| Chain transfer constants | Rate of chain transfer to monomer, solvent, or agent. | Can be estimated from experimental data. |
Interfacial Interactions and Adhesion Mechanisms (Monomers/Polymers with Substrates)
The interaction of ethyl acrylate-methyl methacrylate copolymers with various surfaces is crucial for their application in coatings and adhesives. Theoretical methods can be used to understand the mechanisms of adsorption and adhesion at the molecular level.
Adsorption Mechanisms on Metal Oxides (e.g., Aluminum Oxide)
The adsorption of acrylate-based polymers onto metal oxide surfaces like aluminum oxide (Al₂O₃) has been studied to understand the adhesion mechanism. While direct studies on the ethyl acrylate-methyl methacrylate copolymer are limited, research on poly(methyl methacrylate) (PMMA) provides significant insights that are applicable to the copolymer.
Studies on the adsorption of PMMA on aluminum oxide surfaces have shown that the process is complex and can involve chemical changes in the polymer. nih.gov One proposed mechanism involves a two-step process:
Hydrolysis: A fraction of the ester groups (in this case, the methyl ester groups of the methacrylate units) hydrolyzes in the presence of water at the aluminum oxide surface to form carboxylic acid (COOH) groups. nih.gov
Anchoring: These newly formed carboxylic acid groups can then dissociate to form carboxylate ions (COO⁻), which then form chemical bonds with the aluminum sites on the oxide surface, leading to strong adhesion. nih.gov
X-ray photoelectron spectroscopy (XPS) and reflection-absorption infrared spectroscopy (RAIRS) have been used to follow the kinetics of this process, tracking the changes in the carbonyl, carboxylic acid, and carboxylate groups over time. nih.gov The adsorption of PMMA on aluminum oxide has also been shown to be influenced by the molecular weight of the polymer and the curvature of the surface. nih.gov For lower molecular weights, the surface coverage of the polymer increases with molecular weight. nih.gov
Film Formation Mechanisms and Resultant Properties
The transformation of a liquid polymer dispersion of ethyl acrylate and methyl methacrylate into a solid, continuous film is a complex process governed by physical principles. This process is fundamental to the copolymer's application in coatings and adhesives. Initially, as the solvent (typically water) evaporates, the polymer particles, which are dispersed as spheres, are forced into close contact. specialchem.com The effectiveness of the subsequent stages, particle deformation and coalescence, is highly dependent on temperature and the intrinsic properties of the copolymer.
The Minimum Film-Forming Temperature (MFFT) is a critical parameter for polymeric dispersions, defining the lowest temperature at which the copolymer particles can coalesce to form a continuous, transparent film. specialchem.comintercol.eukarkimya.com.tr Below the MFFT, the polymer particles are too hard and will not deform sufficiently, resulting in a cracked, opaque, or powdery film that lacks adhesion and durability. specialchem.comintercol.eu Complete film formation can only occur at temperatures above the MFFT, where the particles are soft enough to deform and allow for inter-diffusion of polymer chains between adjacent particles. specialchem.com
The MFFT is not a fixed value but is influenced by several factors, primarily the glass transition temperature (Tg) of the copolymer. nbchao.com A higher Tg results in a higher MFFT because more thermal energy is required to enable the necessary polymer chain mobility for coalescence. nbchao.com Other significant factors include the chemical composition of the copolymer, the type and concentration of additives like plasticizers or coalescing agents, and environmental conditions such as humidity. nbchao.com
| Factor | Description of Influence on MFFT |
| Glass Transition Temperature (Tg) | A higher Tg of the copolymer leads to a higher MFFT, as more energy is needed for particle deformation. nbchao.com |
| Copolymer Composition | The ratio of "hard" monomer (methyl methacrylate) to "soft" monomer (ethyl acrylate) directly impacts the Tg and thus the MFFT. |
| Additives (e.g., Coalescing Agents) | Coalescing agents act as temporary plasticizers, softening the polymer particles and effectively lowering the MFFT. specialchem.com |
| Particle Morphology & Size | The shape and size of the copolymer particles in the dispersion can affect packing and coalescence behavior. nbchao.com |
| Environmental Conditions | Ambient temperature and humidity during the drying process can influence the rate of solvent evaporation and particle fusion. nbchao.com |
The final morphology of an ethyl acrylate-methyl methacrylate copolymer film is a direct result of the film formation process. When dried above the MFFT, the process ideally yields a smooth, uniform, and non-porous film. specialchem.com However, various factors can lead to the development of specific morphologies, including porous structures. The rate of solvent evaporation plays a crucial role; rapid evaporation can sometimes trap water or solvent, leading to voids and porosity as it later escapes the hardened film.
The arrangement of the copolymer blocks can also influence surface morphology. For instance, in block copolymers, the different polymer blocks may self-assemble into distinct nanostructures, which can be observed using techniques like atomic force microscopy (AFM). cmu.edu Studies on similar poly(alkyl methacrylate) block copolymers have shown the formation of cylindrical domains on the film surface. cmu.edu The final structure is also influenced by post-formation treatments such as thermal annealing, which can lead to more ordered morphologies. cmu.edu
The mechanical properties of films derived from ethyl acrylate-methyl methacrylate copolymers are determined by the interplay between the constituent monomers. Methyl methacrylate provides hardness and durability, while ethyl acrylate imparts flexibility and softness. nih.govsapub.org By adjusting the ratio of these monomers, properties such as ductility, adhesion, and internal stress can be precisely controlled.
Ductility and Flexibility : A higher proportion of ethyl acrylate increases the flexibility and elongation at break of the resulting film. acs.org
Adhesion : These copolymers generally exhibit excellent adhesion. dibonaplastics.com This property is crucial for their use in coatings and adhesives, ensuring a strong bond to various substrates. dibonaplastics.commedium.com Grafting the copolymer onto other polymers, such as poly(ethylene-co-vinyl acetate), can further enhance adhesive properties and miscibility in blends. acs.org
Internal Stress and Shrinkage : During film formation, as the solvent evaporates and the polymer chains coalesce, volume shrinkage occurs. This can lead to the buildup of internal stress within the film. If these stresses are excessive, they can cause cracking, delamination, or other film defects, compromising the integrity of the coating or adhesive bond.
| Mechanical Property | Influencing Factors | Typical Performance |
| Ductility | Higher ethyl acrylate content increases ductility. | Can be tailored from rigid to highly flexible. acs.org |
| Adhesion | Copolymer composition, substrate type. | Excellent adhesion to a wide range of materials, including metals. dibonaplastics.commedium.com |
| Tensile Strength | Higher methyl methacrylate content increases tensile strength. | Grafted copolymers can show greater tensile strength. acs.org |
| Tear Resistance | Copolymer composition, film thickness. | Good tear resistance is a noted feature for packaging applications. dibonaplastics.com |
The ability of an ethyl acrylate-methyl methacrylate copolymer film to act as a barrier to water is critical for many applications, such as protective coatings and packaging. dibonaplastics.com Water permeability is influenced by both the film's morphology and its chemical composition. researchgate.net A well-coalesced, non-porous film will inherently offer better barrier properties than a film with defects or voids. researchgate.net
Polymer Blends and Composites Incorporating Ethyl Acrylate-Methyl Methacrylate Copolymers
Ethyl acrylate-methyl methacrylate copolymers are frequently used as components in polymer blends and composites to modify and enhance material properties. Their incorporation can improve impact strength, flexibility, and compatibility between different polymer phases.
When blended with rigid polymers such as polyvinyl chloride (PVC), polylactic acid (PLA), or polyethylene (B3416737) terephthalate (B1205515) (PET), the copolymer can act as an impact modifier, increasing the toughness and durability of the final product. europa.eu In blends with polycarbonate (PC), these copolymers can improve mechanical performance, although achieving good compatibility is key. nih.gov
The copolymer also serves as an excellent matrix for composite materials. For example, core-shell composite particles have been prepared with a poly(methyl methacrylate) core and a poly(methyl methacrylate-ethyl acrylate) shell. researchgate.net In such composites, the copolymer shell can be used to control the surface properties and interactions with other components or biomolecules. researchgate.net Multilayer packaging films often incorporate layers of ethylene-acrylate copolymers to promote adhesion between dissimilar materials and to provide cohesive tearing for easy opening. greyb.com
Coatings and Adhesives Development (material science focus on performance and durability)
In the development of coatings and adhesives, ethyl acrylate-methyl methacrylate copolymers are valued for their versatility, durability, and excellent film-forming characteristics. sapub.orgmedium.com
In adhesive formulations, these copolymers are used in both water-based dispersions and hot-melt systems. intercol.eudibonaplastics.com They provide strong adhesion and can be formulated to have specific properties like heat sealability, which is critical in the packaging industry. dibonaplastics.com The performance of a methyl methacrylate-based adhesive is dependent on factors like the speed of testing, showcasing a variable characteristic after its elastic limit. researchgate.net The balance between the ethyl acrylate and methyl methacrylate components allows for the creation of adhesives that can be either soft and tacky for pressure-sensitive applications or hard and structural for more demanding bonding requirements.
Advanced Material Science Applications and Functional Properties of Ethyl Acrylate Methyl Methacrylate Copolymer
Environmental Degradation and Fate Academic Chemical Mechanisms
Atmospheric Oxidation Mechanisms of Monomers and Copolymersmdpi.comnih.gov
Once released into the atmosphere, the individual monomers, ethyl acrylate (B77674) (EA) and methyl methacrylate (B99206) (MMA), are subject to oxidation, primarily initiated by reactions with hydroxyl (•OH) and nitrate (B79036) (NO3•) radicals. mdpi.com While direct studies on the atmospheric oxidation of the copolymer are scarce, the behavior of its constituent monomers provides a strong indication of the degradation pathways.
During the daytime, the most significant atmospheric degradation pathway for both ethyl acrylate and methyl methacrylate is their reaction with hydroxyl radicals. mdpi.com This reaction is rapid and is the primary determinant of their atmospheric lifetime.
The dominant mechanism for this reaction is the addition of the hydroxyl radical to the carbon-carbon double bond (C=C) of the acrylate and methacrylate units. nih.gov This is energetically more favorable than the abstraction of a hydrogen atom from the molecule. The addition of the •OH radical forms a radical intermediate, which then undergoes further reactions in the atmosphere.
For ethyl acrylate, the reaction with •OH radicals leads to an estimated atmospheric lifetime of about 16.2 hours at 298 K. nih.gov For methyl methacrylate, the atmospheric lifetime determined by reaction with •OH radicals is approximately 3 hours. mdpi.com This rapid degradation suggests that these monomers are unlikely to persist in the atmosphere for long periods or be transported over long distances.
| Monomer | Atmospheric Lifetime | Source |
|---|
During nighttime, in the absence of sunlight to generate •OH radicals, the reaction with nitrate radicals (NO3•) becomes a more important atmospheric removal pathway for unsaturated organic compounds like methyl methacrylate. mdpi.com The concentration of NO3• radicals is very low during the day due to photolysis.
Similar to the reaction with hydroxyl radicals, the reaction with nitrate radicals proceeds via the addition of the NO3• to the C=C double bond of the methyl methacrylate monomer. This reaction forms a nitrooxy-alkyl radical, which can then react further with molecular oxygen and nitrogen oxides in the atmosphere.
The calculated atmospheric lifetime of methyl methacrylate with respect to its reaction with nitrate radicals is approximately 6.5 days. mdpi.com While this is significantly longer than its lifetime with respect to hydroxyl radicals, it represents a crucial degradation pathway, particularly in polluted nocturnal environments.
Biodegradation Pathways of the Copolymers in Aqueous Environmentsnih.govrsc.org
The biodegradation of ethyl acrylate-methyl methacrylate copolymers in aquatic environments is influenced by the properties of its constituent monomers. Studies on individual acrylic esters have provided insights into their biodegradability.
Ethyl acrylate has been shown to be readily biodegradable, with a degradation of 77% in a 5-day biochemical oxygen demand (BOD5) test. nih.gov In contrast, methyl acrylate showed more limited biodegradability in the same 5-day test. nih.gov However, over a longer period of 28 days in a closed bottle test, the degradability for acrylic esters, in general, ranged from 57% to 60%. nih.gov
It is generally accepted that polymers based on acrylates are significantly less stable to hydrolysis than their methacrylate-based counterparts. rsc.org The ester linkages in the polymer chain are susceptible to hydrolysis, which can be a key step in the biodegradation process. This suggests that the ethyl acrylate units within the copolymer are likely the primary sites for initial hydrolytic cleavage in an aqueous environment. This hydrolysis would break down the polymer into smaller, water-soluble fragments, including poly(acrylic acid) and alcohols, which can then be further metabolized by microorganisms. Studies on other acrylate-containing copolymers have shown that this hydrolysis can occur without the need for an external stimulus. rsc.org
| Compound | Test Method | Degradation | Source |
|---|---|---|---|
| Ethyl Acrylate | BOD5 (5 days) | 77% | nih.gov |
| Methyl Acrylate | BOD5 (5 days) | Limited | nih.gov |
| Acrylic Esters | OECD 301D (28 days) | 57% - 60% | nih.gov |
Photodegradation Studies and Mechanismsrsc.orgresearchgate.netgovinfo.gov
Photodegradation, the breakdown of materials by light, is another important environmental fate process for ethyl acrylate-methyl methacrylate copolymers. Studies on poly(methyl methacrylate) (PMMA) and related acrylic copolymers have elucidated the primary mechanisms.
The main photodegradation mechanism for these polymers involves chain scission, which is the breaking of the polymer backbone. rsc.orggovinfo.gov This process can be initiated by the absorption of ultraviolet (UV) radiation. The energy from the UV light can lead to the homolytic cleavage of the main polymer chain, generating free radicals. These radicals can then "unzip," leading to the formation of monomer units in a process that is the reverse of free radical polymerization. govinfo.gov
For copolymers containing both acrylate and methacrylate units, studies on similar terpolymers have shown that at longer irradiation times, chain scission at the pendent (side) groups is a significant degradation pathway. rsc.org This can lead to a decrease in the average molecular weight of the polymer. rsc.org Research has also demonstrated that visible light can induce the photodegradation of modified PMMA copolymers, indicating that a broad spectrum of sunlight can contribute to the breakdown of these materials. researchgate.net The specific wavelength of light can influence the degradation process, with different wavelengths potentially favoring different degradation pathways, such as random scission versus unzipping. govinfo.gov
Q & A
Q. What experimental design strategies are effective for synthesizing ethyl acrylate-methyl methacrylate copolymers with controlled properties?
Answer: A factorial design approach is recommended to systematically evaluate factors influencing copolymer properties. For instance, in synthesizing magnetized poly(ethyl acrylate-co-divinylbenzene), five factors (e.g., monomer ratio, crosslinker concentration, initiator type) were tested to optimize magnetic responsiveness and thermal stability . Key steps include:
- Defining critical variables (e.g., solvent polarity, temperature).
- Conducting pilot studies to identify dominant factors.
- Using statistical software (e.g., ANOVA) to analyze interactions between variables.
Q. What safety protocols should researchers follow when handling ethyl methacrylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use polyvinyl alcohol gloves and lab coats to prevent skin contact, as ethyl methacrylate is a sensitizer .
- Ventilation: Work in fume hoods to avoid inhalation exposure (OSHA 1910.132 compliance) .
- Decontamination: Immediately wash contaminated clothing and surfaces with soap/water .
- Training: Ensure all personnel are trained in emergency procedures (e.g., eye rinsing for 15+ minutes upon contact) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing copolymer composition?
Answer:
- Nuclear Magnetic Resonance (NMR): Distinguishes monomer ratios via chemical shifts (e.g., methyl methacrylate’s CH₃ at 1.8 ppm vs. ethyl acrylate’s CH₂ at 4.1 ppm) .
- Pyrolysis Gas Chromatography (Py-GC): Identifies monomer sequences by analyzing degradation products (e.g., ethyl acrylate monomers vs. ethyl alcohol in block vs. random copolymers) .
- Gel Permeation Chromatography (GPC): Measures molar mass distribution using standards like polystyrene .
Advanced Research Questions
Q. How can contradictions in toxicological data between acute and chronic exposure studies be resolved?
Answer:
- Dose-Response Analysis: Use the U.S. EPA’s Integrated Risk Information System (IRIS) framework to model non-linear relationships, as chronic effects (e.g., sensitization) may arise from sub-acute doses .
- In Vitro/In Vivo Correlation: Compare cytotoxicity assays (e.g., L5178Y mouse lymphoma tests ) with long-term rodent studies to identify thresholds for embryotoxicity .
- Cross-Reactivity Studies: Test acrylate-methacrylate mixtures to assess synergistic effects, as cross-sensitization is common .
Q. What advanced techniques differentiate random and block copolymers of ethyl acrylate and methyl methacrylate?
Answer:
- Pyrolysis-GC/MS: Random copolymers yield higher ethyl methacrylate and methyl acrylate degradation products, while block copolymers produce more ethyl alcohol .
- Sequence-Sensitive NMR: Detect dyad/triad sequences via ¹³C NMR to confirm statistical vs. blocky distributions .
- Kinetic Modeling: Monitor chain-transfer constants (e.g., ethyl acrylate’s higher hydrogen abstraction efficiency vs. methyl methacrylate ) to infer polymerization mechanism.
Q. How can researchers assess long-term embryotoxic effects using in vitro vs. in vivo models?
Answer:
- In Vivo Models: Intraperitoneal injection in rats (0.12–0.41 mL/kg ethyl methacrylate) revealed dose-dependent teratogenicity, requiring histopathological analysis of fetal organs .
- In Vitro Alternatives: Use zebrafish embryo assays to screen developmental toxicity, correlating LC₅₀ values with mammalian data .
- Mechanistic Studies: Apply transcriptomics to identify pathways (e.g., oxidative stress) affected by methacrylate exposure .
Methodological Considerations for Data Contradictions
- Reproducibility Checks: Replicate studies under controlled conditions (e.g., solvent purity, inhibitor levels ).
- Meta-Analysis: Aggregate data from diverse sources (e.g., ECHA, AICIS) to resolve discrepancies in hazard classifications .
- Sensitivity Analysis: Quantify uncertainty in dose-response models using EPA’s Technical Guidance Document frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
